

Application Note and Protocol: Spectrophotometric Determination of Calcium Using Glyoxalbis(2-hydroxyanil)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

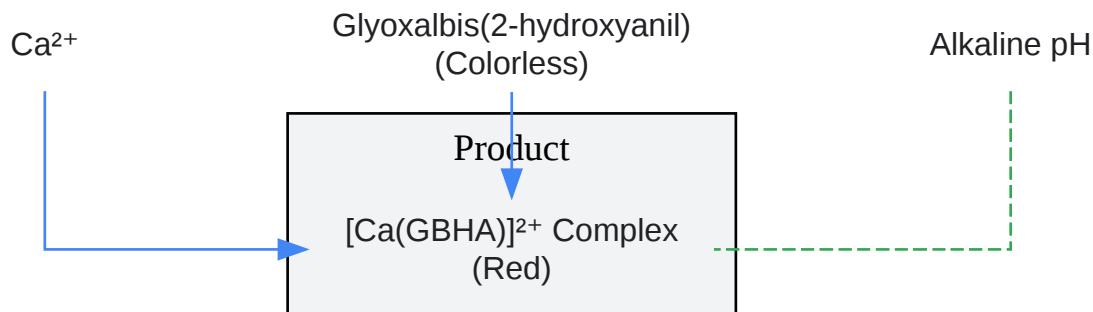
Compound Name: **Glyoxalbis(2-hydroxyanil)**

Cat. No.: **B075053**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the spectrophotometric determination of calcium using **Glyoxalbis(2-hydroxyanil)**, commonly known as GBHA. This method is based on the formation of a colored complex between calcium ions and GBHA in an alkaline medium, which can be quantified using a spectrophotometer.


Introduction

Glyoxalbis(2-hydroxyanil) is a chromogenic agent that reacts selectively with calcium in alkaline solutions to form a red-colored complex.^{[1][2]} The intensity of the color produced is directly proportional to the concentration of calcium, making it suitable for quantitative analysis. This method is applicable for the determination of calcium in various samples, including biological fluids and environmental waters.^{[2][3]}

Principle

In an alkaline environment, calcium ions (Ca^{2+}) chelate with **Glyoxalbis(2-hydroxyanil)** to form a stable, red-colored complex. The absorbance of this complex is measured at its wavelength of maximum absorbance (λ_{max}), which is typically around 520 nm or 550 nm.^{[2][4]} By creating a calibration curve using standard solutions of known calcium concentrations, the concentration of calcium in an unknown sample can be determined.

Diagram of the Chemical Reaction

[Click to download full resolution via product page](#)

Caption: Reaction of Calcium with **Glyoxalbis(2-hydroxyanil)**.

Quantitative Data

The following table summarizes the key quantitative parameters for the spectrophotometric determination of calcium using GBHA as reported in various studies.

Parameter	Reported Value(s)	Reference(s)
Wavelength of Maximum Absorbance (λ_{max})	520 nm, 550 nm	[2][4]
pH of the Reaction	Alkaline	[2]
Linear Range	Up to 1.2 ppm Ca	[2]
Detection Limit	5 ppb Ca	[2]

Experimental Protocol

This protocol provides a step-by-step guide for the determination of calcium using GBHA.

Reagent Preparation

- **Glyoxalbis(2-hydroxyanil)** (GBHA) Solution (0.05% w/v): Dissolve 50 mg of **Glyoxalbis(2-hydroxyanil)** in 100 mL of a suitable organic solvent such as methanol or ethanol. The

solution should be stored in a dark bottle and is stable for several weeks when refrigerated.

- Alkaline Buffer Solution (e.g., 0.20 M NaOH): Dissolve 8.0 g of sodium hydroxide (NaOH) in deionized water and dilute to 1 L. The pH of this solution should be sufficiently high to facilitate the complex formation.
- Calcium Standard Stock Solution (e.g., 1000 ppm): Dissolve 2.497 g of anhydrous calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours, in a minimal amount of 1 M hydrochloric acid (HCl). Dilute to 1 L with deionized water in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the calcium standard stock solution with deionized water. The concentration range should be selected based on the expected calcium concentration in the samples and should fall within the linear range of the assay.

Sample Preparation

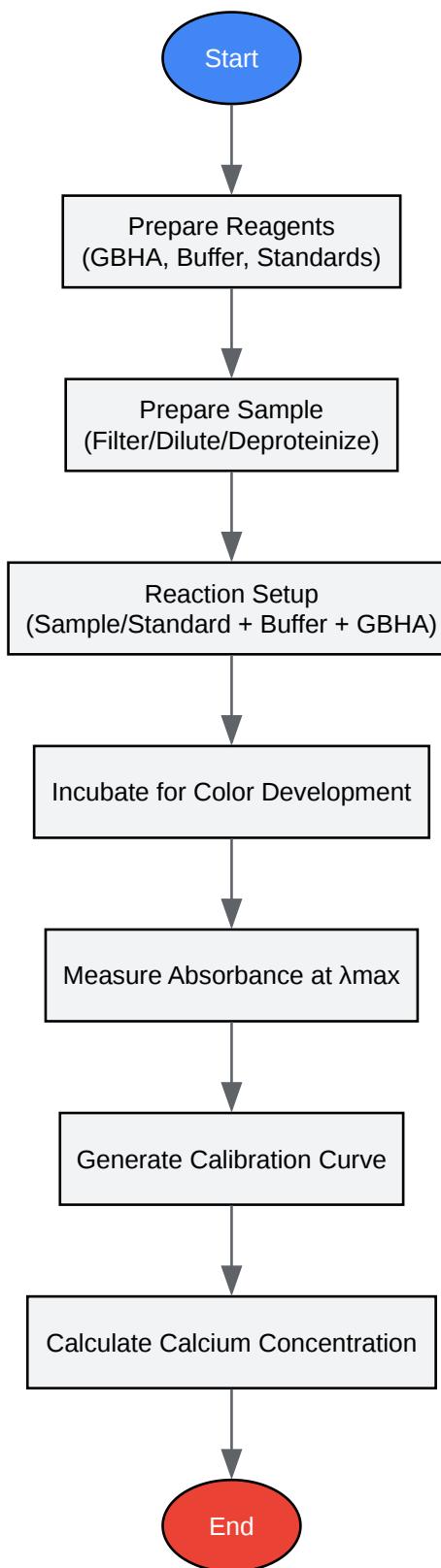
The preparation of the sample will depend on its nature.

- Aqueous Samples (e.g., natural waters): Filter the sample to remove any particulate matter. If the calcium concentration is expected to be high, dilute the sample accordingly with deionized water.
- Biological Fluids (e.g., serum): Deproteinization of the sample may be necessary to avoid interference. This can be achieved by adding trichloroacetic acid (TCA) and centrifuging to remove the precipitated proteins. The clear supernatant is then used for the analysis.

Analytical Procedure

- Pipette a known volume (e.g., 1.0 mL) of the sample, standard, or blank (deionized water) into a clean test tube.
- Add a specific volume (e.g., 2.0 mL) of the alkaline buffer solution to each tube and mix well.
- Add a defined volume (e.g., 1.0 mL) of the GBHA solution to each tube and mix thoroughly.
- Allow the reaction to proceed for a set amount of time (e.g., 10-15 minutes) at room temperature for the color to develop fully.

- Measure the absorbance of the solutions at the predetermined λ_{max} (e.g., 520 nm) using a spectrophotometer. Use the blank solution to zero the instrument.


Data Analysis

- Calibration Curve: Plot a graph of absorbance versus the concentration of the calcium working standard solutions.
- Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line ($y = mx + c$), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R^2) should be close to 1 for a good linear fit.
- Concentration Calculation: Use the equation of the line to calculate the concentration of calcium in the unknown sample based on its measured absorbance. Remember to account for any dilution factors used during sample preparation.

Concentration of Calcium (ppm) = (Absorbance of Sample - y-intercept) / slope \times Dilution Factor

Experimental Workflow

The following diagram illustrates the workflow for the spectrophotometric determination of calcium using GBHA.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for calcium determination.

Interferences

A study of potential interferences is crucial for accurate results. Certain ions can interfere with the formation of the calcium-GBHA complex or absorb at the same wavelength. It has been reported that high concentrations of sodium or magnesium can inhibit the reaction.^[5] It is therefore important to assess the sample matrix for potential interfering substances and, if necessary, employ separation or masking techniques.

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
- Work in a well-ventilated area.
- Dispose of chemical waste according to institutional guidelines.

This application note and protocol provides a comprehensive guide for the spectrophotometric determination of calcium using **Glyoxalbis(2-hydroxyanil)**. For specific applications, further optimization of the method may be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Determination of calcium by FIA with glyoxal bis(2-hydroxyanil) [jstage.jst.go.jp]
- 3. Direct photometric analysis of serum calcium with glyoxal bis (2-hydroxyanil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]

- To cite this document: BenchChem. [Application Note and Protocol: Spectrophotometric Determination of Calcium Using Glyoxalbis(2-hydroxyanil)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075053#spectrophotometric-determination-of-calcium-using-glyoxalbis-2-hydroxyanil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com